![molecular formula C8H16N2 B3022605 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine CAS No. 98998-25-5](/img/structure/B3022605.png)
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine
Übersicht
Beschreibung
The 8-azabicyclo[3.2.1]octane scaffold is a significant structural motif found in tropane alkaloids, which are known for their diverse biological activities. The importance of this structure has led to extensive research into the stereoselective synthesis of this bicyclic framework, as it is crucial for the biological activity of the compounds. The synthesis often involves the construction of an acyclic precursor containing all the necessary stereochemical information, which then undergoes transformation to form the bicyclic scaffold .
Synthesis Analysis
The synthesis of compounds related to 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine often involves multi-step processes that aim to introduce the desired stereochemistry. For example, the synthesis of enantiomerically pure 8-phenyl-2-azabicyclo[3.3.0]octan-8-ol derivatives has been achieved, which serve as catalysts for the enantioselective synthesis of other chiral compounds . Additionally, straightforward synthetic routes have been developed for proline analogues with an 8-azabicyclo[3.2.1]octane skeleton, utilizing readily available starting materials and high-yielding transformations .
Molecular Structure Analysis
The molecular structure of derivatives of 8-azabicyclo[3.2.1]octane has been extensively studied using spectroscopic methods such as IR, 1H, and 13C NMR. These studies have revealed that compounds with this structure typically adopt a chair-envelope conformation with substituents at the nitrogen atom preferring an equatorial disposition to minimize steric interactions . The conformational preferences and stereochemistry are crucial for the biological activity of these molecules.
Chemical Reactions Analysis
The chemical reactivity of 8-azabicyclo[3.2.1]octane derivatives is influenced by their conformation and the presence of functional groups. For instance, the amides derived from 3-methyl-3-azabicyclo[3.2.1]octan-8α(β)-amines exhibit free rotation around certain bonds and a preferred trans disposition for the NH-CO group, which can affect their reactivity in subsequent chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-azabicyclo[3.2.1]octane derivatives are closely related to their molecular structure. The chair-envelope conformation and the equatorial disposition of substituents influence the compounds' solubility, boiling points, and melting points. Spectroscopic studies, including NMR and IR, along with ab initio calculations, have been used to deduce intermolecular associations and to compare experimental data with theoretical predictions, providing a comprehensive understanding of these properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Efficient Synthesis Using Pyroglutamic Acid : A study by Singh et al. (2007) describes the efficient synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane from pyroglutamic acid. This method involves the activation of amides and reduction and cyclization of a nitroenamine intermediate, leading to various 3-substituted analogues with potential receptor affinity (Singh et al., 2007).
N-methyl Stereochemistry in Solution : Lazny et al. (2012) investigated the N-methyl inversion in tropane derivatives in various solutions, providing valuable insights into the stereochemistry of such compounds. This study utilized NMR spectroscopy and computational models to understand the distribution of invertomers (Lazny et al., 2012).
Medicinal Chemistry and Pharmacology
Inhibitor of the Dopamine Transporter : A novel tropane derivative, studied by Gee et al. (1997), acts as an inhibitor of the dopamine transporter, indicating potential applications in neurological research and treatment (Gee et al., 1997).
Muscarinic Activity for Alzheimer's Disease : Suzuki et al. (1999) developed compounds with a 1-azabicyclo[3.3.0]octane ring showing promise in Alzheimer's disease treatment. One of the compounds exhibited high M1 selectivity, an important target in managing Alzheimer's symptoms (Suzuki et al., 1999).
Activity on Nicotinic Acetylcholine Receptors : Research by Walker et al. (2008) introduced azabicyclic amines as isosteres of 3-aminoquinuclidine. These compounds showed significant activity on α7 nicotinic acetylcholine receptors, which are critical in cognitive functions and have implications in treating schizophrenia (Walker et al., 2008).
Other Applications
Stereoselective Reduction and Synthesis : Pitner et al. (1991) developed methods for stereoselective reduction and synthesis of various 6-substituted 6-azabicyclo[3.2.1]octan-3-ones. This process has applications in synthesizing optically active compounds, which are crucial in pharmaceutical and chemical industries (Pitner et al., 1991).
Library of Amides Synthesis : Machetti et al. (2007) described an efficient synthesis method for a library of amides based on the 6,8-dioxa-3-azabicyclo[3.2.1]octane scaffold. This method highlights the potential of 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine in combinatorial chemistry and drug discovery (Machetti et al., 2007).
Safety and Hazards
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine is classified as dangerous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, and may cause serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future research may focus on the development of new methodologies for the stereochemical control in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Wirkmechanismus
Target of Action
The primary target of 8-Methyl-8-azabicyclo[32It’s known that the compound is structurally related to tropane alkaloids , which are known to interact with various receptors in the nervous system .
Mode of Action
The exact mode of action of 8-Methyl-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner .
Biochemical Pathways
The specific biochemical pathways affected by 8-Methyl-8-azabicyclo[32Tropane alkaloids, to which this compound is structurally related, are known to affect various biological activities .
Result of Action
The specific molecular and cellular effects of 8-Methyl-8-azabicyclo[32A related compound showed inhibition activities against root-knot nematodes , suggesting potential nematicidal activity.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 8-Methyl-8-azabicyclo[32It’s known that many factors, including temperature, ph, and presence of other substances, can influence the action of chemical compounds .
Biochemische Analyse
Biochemical Properties
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . The interaction between this compound and acetylcholinesterase can inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft. This inhibition can have various physiological effects, including enhanced neurotransmission and potential therapeutic benefits for conditions such as Alzheimer’s disease .
Cellular Effects
This compound has been shown to influence various cellular processes. In neuronal cells, this compound can enhance synaptic transmission by increasing acetylcholine levels through acetylcholinesterase inhibition . This increase in acetylcholine can lead to improved cognitive function and memory. Additionally, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in neurotransmitter synthesis and release, as well as influence metabolic pathways related to energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with acetylcholinesterase. This compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine . This inhibition leads to increased acetylcholine levels, which can enhance cholinergic signaling in the nervous system. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, further influencing cellular function and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on acetylcholine levels and cholinergic signaling, which can influence cognitive function and memory .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cognitive function and memory by increasing acetylcholine levels . At higher doses, it can lead to toxic or adverse effects, such as overstimulation of the nervous system and potential neurotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to neurotransmitter synthesis and degradation . This compound can interact with enzymes and cofactors involved in the synthesis of acetylcholine, such as choline acetyltransferase . Additionally, it can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in energy production and neurotransmitter metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by neuronal cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, as well as its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to synaptic vesicles in neuronal cells, where it can modulate neurotransmitter release and synaptic transmission . The subcellular localization of this compound is crucial for its role in biochemical processes and its potential therapeutic applications .
Eigenschaften
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGMRAKQWLKWMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60912913 | |
| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60912913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98998-25-5 | |
| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60912913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine](/img/structure/B3022522.png)
![4-Methoxy-3-{[(5-methoxy-1H-benzimidazol-2-yl)-thio]methyl}benzaldehyde](/img/structure/B3022523.png)
![2-[(6-Methoxy-2-naphthyl)oxy]acetohydrazide](/img/structure/B3022524.png)
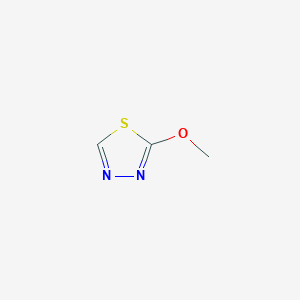
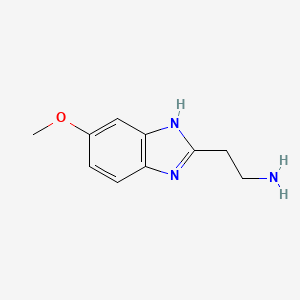
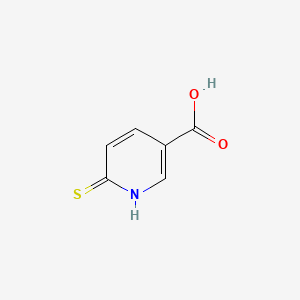


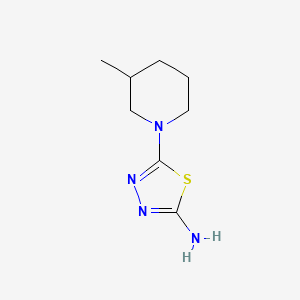
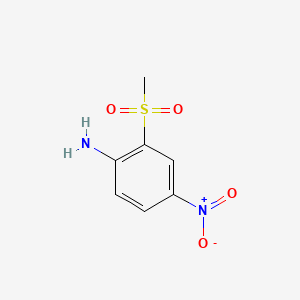


![2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B3022539.png)
![2-[(Dimethylamino)methyl]cyclohexan-1-ol](/img/structure/B3022540.png)